2,5-Pyridinedicarboxylic acid, 5-methyl ester
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Overview
Description
2,5-Pyridinedicarboxylic acid, 5-methyl ester: is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Another method involves the esterification of 2,5-Pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production typically involves large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced forms of the ester.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as an organocatalyst in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules and coordination polymers.
Biology:
Biodegradation Studies: Utilized in studies involving the biodegradation of pyridine derivatives by microorganisms.
Medicine:
Industry:
Polymer Production: Used as a precursor in the production of polymers and plastics.
Mechanism of Action
The mechanism of action of 2,5-Pyridinedicarboxylic acid, 5-methyl ester involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it is metabolized by specific enzymes produced by microorganisms, leading to the formation of intermediate compounds . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- Quinolinic acid (2,3-Pyridinedicarboxylic acid)
- Lutidinic acid (2,4-Pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-Pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-Pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-Pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-Pyridinedicarboxylic acid)
Uniqueness: 2,5-Pyridinedicarboxylic acid, 5-methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its non-esterified counterparts . This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
5-methoxycarbonylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCKZTBRFXTYBD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NO4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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